molecular formula C8H7BrN2 B1290183 4-Bromo-1-methyl-1H-indazole CAS No. 365427-30-1

4-Bromo-1-methyl-1H-indazole

Cat. No. B1290183
Key on ui cas rn: 365427-30-1
M. Wt: 211.06 g/mol
InChI Key: AQUSISHVASVOBL-UHFFFAOYSA-N
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Patent
US07767705B2

Procedure details

The product of Example 2B (2.0 g) was dissolved in DMSO (2 g) and the solution was added to methylhydrazine (98%, 3.2 g, 7 eq.). The mixture was heated for 24 hours at 85° C., cooled to ambient temperature and diluted with water (50 mL). The solution was extracted with CH2Cl2 (2×50 mL) and the combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure to provide the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:3]=1[CH:4]=O.[CH3:11][NH:12][NH2:13]>CS(C)=O.O>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[CH:4]=[N:13][N:12]2[CH3:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=O)C(=CC=C1)F
Name
Quantity
2 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
methylhydrazine
Quantity
3.2 g
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=NN(C2=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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